molecular formula C16H15NO5 B2667614 4-(3,4-Dimethoxybenzamido)benzoic acid CAS No. 887356-37-8

4-(3,4-Dimethoxybenzamido)benzoic acid

Cat. No.: B2667614
CAS No.: 887356-37-8
M. Wt: 301.298
InChI Key: VCNKWHQTCPLBNJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzamido)benzoic acid is an organic compound with the molecular formula C16H15NO5 It is a derivative of benzoic acid, where the benzamido group is substituted with 3,4-dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzamido)benzoic acid typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dimethoxybenzamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzamido)benzoic acid is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The methoxy groups may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzamido and dimethoxy groups, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[(3,4-dimethoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-13-8-5-11(9-14(13)22-2)15(18)17-12-6-3-10(4-7-12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNKWHQTCPLBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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